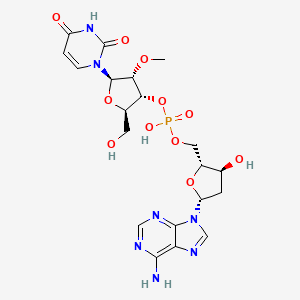

Desulfurized inarigivir

Description

Contextualization within Antiviral Compound Discovery and Development

The development of new antiviral drugs is a cornerstone of modern medicine, aimed at combating viral diseases that pose significant threats to global health. A primary strategy in this field is the chemical modification of known active compounds to improve their therapeutic profile. Inarigivir (B1671813), a synthetic dinucleotide, has been a subject of such research. biosearchtech.comnih.gov Identified as an agonist of the innate immune receptors RIG-I (Retinoic acid-Inducible Gene I) and NOD2 (Nucleotide-binding Oligomerization Domain-containing protein 2), Inarigivir was developed to stimulate the body's natural antiviral defenses. nih.govmedchemexpress.com Its prodrug, Inarigivir soproxil, demonstrated broad-spectrum activity against several RNA viruses, including Hepatitis B (HBV) and Hepatitis C (HCV). medchemexpress.comassaygenie.com

Research into Inarigivir revealed its ability to induce a dose-dependent reduction in HBV DNA and RNA in clinical trials. annualreviews.orgnih.gov However, the development of Inarigivir was halted due to safety concerns, including instances of severe hepatotoxicity. asm.orgresearchgate.netclinicaltrialsarena.com This has shifted some focus towards its derivatives, such as Desulfurized Inarigivir, in an effort to retain antiviral properties while potentially altering its biological interactions and safety profile. This compound, a synthetic oligonucleotide, is being investigated for its potential to inhibit viral replication by directly interacting with viral RNA. ontosight.ai

Overview of Chemical Derivatization Strategies for Inarigivir

The primary chemical distinction between Inarigivir and this compound lies in the internucleotide linkage. Inarigivir is a phosphorothioate (B77711) dinucleotide, meaning one of the non-bridging oxygen atoms in the phosphate (B84403) backbone is replaced by a sulfur atom. biosearchtech.comresearchgate.net This modification is a common strategy in the development of therapeutic oligonucleotides to enhance their stability. biosearchtech.comassaygenie.com

Desulfurization , the process of removing this sulfur atom, converts the phosphorothioate linkage back to a more standard phosphodiester bond. This seemingly subtle change can have profound effects on the compound's properties.

Nuclease Resistance: The phosphorothioate bond in Inarigivir is known to confer resistance to degradation by nucleases, enzymes that break down nucleic acids. biosearchtech.comassaygenie.com This increases the compound's half-life in a biological system. This compound, with its phosphodiester linkage, would be expected to be more susceptible to nuclease degradation. oup.com

Protein Binding: Phosphorothioate modifications can increase non-specific binding to proteins, which can influence the compound's distribution and may contribute to off-target effects. researchgate.net The removal of the sulfur atom in this compound would likely reduce this non-specific protein binding.

Mechanism of Action: The change in the backbone could also alter the primary mechanism of antiviral action. While Inarigivir's activity is linked to its agonism of RIG-I and NOD2, the investigation into this compound focuses on its potential to interfere with viral RNA directly. nih.govmedchemexpress.comontosight.ai

The synthesis of such derivatives allows researchers to dissect the structure-activity relationship, determining which chemical moieties are responsible for specific biological effects.

Current Research Frontiers and Unaddressed Questions Pertaining to this compound

The emergence of this compound opens up new avenues of research, primarily centered on whether the removal of the sulfur atom can yield a viable antiviral candidate with a different, and potentially safer, mechanism of action.

The primary research frontier is to fully elucidate the antiviral profile of this compound. While it is known to be investigated for its ability to target viral RNA, specific data on its potency against a range of viruses are not yet widely published. ontosight.ai Key unanswered questions include:

Antiviral Spectrum and Potency: Against which specific viruses is this compound active? What are its effective concentrations (e.g., EC50) compared to the parent compound, Inarigivir?

Mechanism of Action: How exactly does this compound interact with viral RNA? Is this interaction sequence-specific, and does it lead to the degradation of the viral RNA or simply block its function? Does it retain any of the RIG-I/NOD2 agonist activity of its parent compound?

Answering these questions through further preclinical studies is essential to determine if this compound or similar derivatives of Inarigivir hold promise as future antiviral therapies. The exploration of such derivatives underscores a rational approach to drug design, where understanding the contribution of individual chemical modifications can guide the development of safer and more effective treatments.

Data Tables

Table 1: Antiviral Activity of the Parent Compound, Inarigivir Soproxil

| Virus | Replicon System/Cell Line | EC50 | Reference |

| Hepatitis C Virus (HCV) Genotype 1a | Genotype 1 HCV replicon system | 2.2 µM | assaygenie.com |

| Hepatitis C Virus (HCV) Genotype 1b | Genotype 1 HCV replicon system | 1.0 µM | assaygenie.com |

| Hepatitis B Virus (HBV) | HepG2 2.2.15 cells (extracellular DNA) | 0.258 µM | researchgate.netcaymanchem.com |

| Hepatitis B Virus (HBV) | HepG2 2.2.15 cells (intracellular RNA) | 1.4 µM | researchgate.netcaymanchem.com |

This table presents data for the prodrug of the parent sulfur-containing compound, as specific data for this compound is not available in the public domain.

Table 2: General Comparison of Phosphorothioate and Phosphodiester Oligonucleotide Linkages

| Property | Phosphorothioate Linkage (as in Inarigivir) | Phosphodiester Linkage (as in this compound) | Reference |

| Nuclease Resistance | Increased resistance to degradation | More susceptible to degradation | assaygenie.comoup.com |

| Protein Binding | Increased non-specific binding | Reduced non-specific binding | researchgate.net |

| Primary Antiviral Mechanism | Innate immune stimulation (RIG-I/NOD2 agonism) | Proposed to be direct interaction with viral RNA | nih.govmedchemexpress.comontosight.ai |

Structure

3D Structure

Properties

CAS No. |

873678-31-0 |

|---|---|

Molecular Formula |

C20H26N7O11P |

Molecular Weight |

571.4 g/mol |

IUPAC Name |

[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-2-(hydroxymethyl)-4-methoxyoxolan-3-yl] hydrogen phosphate |

InChI |

InChI=1S/C20H26N7O11P/c1-34-16-15(10(5-28)37-19(16)26-3-2-12(30)25-20(26)31)38-39(32,33)35-6-11-9(29)4-13(36-11)27-8-24-14-17(21)22-7-23-18(14)27/h2-3,7-11,13,15-16,19,28-29H,4-6H2,1H3,(H,32,33)(H2,21,22,23)(H,25,30,31)/t9-,10+,11+,13+,15+,16+,19+/m0/s1 |

InChI Key |

MWKYEOGPKCULOQ-LTONJGMGSA-N |

Isomeric SMILES |

CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)OP(=O)(O)OC[C@@H]3[C@H](C[C@@H](O3)N4C=NC5=C(N=CN=C54)N)O |

Canonical SMILES |

COC1C(C(OC1N2C=CC(=O)NC2=O)CO)OP(=O)(O)OCC3C(CC(O3)N4C=NC5=C(N=CN=C54)N)O |

Origin of Product |

United States |

Synthetic Methodologies and Structural Elucidation of Desulfurized Inarigivir

Chemical Synthesis Pathways for Desulfurized Inarigivir (B1671813)

The generation of desulfurized inarigivir involves the removal of a sulfur atom from the phosphorothioate (B77711) backbone of its parent compound, inarigivir. This process requires specific precursors and controlled reaction conditions to achieve the desired molecular structure.

Identification of Precursor Compounds and Reaction Conditions for Desulfurization

The primary precursor for the synthesis of this compound is Inarigivir (also known as SB 9200). Inarigivir is a dinucleoside phosphorothioate ester prodrug. researchgate.net The key structural feature targeted for modification is the phosphorothioate linkage, where a sulfur atom takes the place of a non-bridging oxygen. The desulfurization process aims to replace this sulfur atom with an oxygen atom, converting the phosphorothioate to a standard phosphate (B84403) linkage.

While specific reaction conditions for the desulfurization of inarigivir itself are not extensively detailed in the public literature, the process for analogous compounds often involves late-stage desulfurization. nih.gov This approach is critical in the synthesis of complex molecules like antibody-drug conjugates, where dipeptide linkers are modified. nih.gov Such reactions typically employ desulfurizing agents under controlled conditions to ensure the integrity of the rest of the molecule. The selection of reagents is crucial to avoid unwanted side reactions on the sensitive nucleoside moieties.

Analysis of Key Synthetic Steps and Intermediate Products

The synthesis of inarigivir and its subsequent desulfurization involves several key stages. Inarigivir itself is a prodrug that is metabolically converted in vivo to its active form, SB 9000, through hydrolysis mediated by esterases. researchgate.net The synthesis of the parent phosphorothioate dinucleotides has been described elsewhere. researchgate.netcaymanchem.com

The synthetic pathway for the desulfurized analog would logically follow these steps:

Synthesis of the Parent Phosphorothioate: The initial step involves the chemical synthesis of the inarigivir dinucleoside phosphorothioate. researchgate.netcaymanchem.com

Desulfurization: The phosphorothioate compound is then subjected to a desulfurization reaction. This step is the most critical and transforms the molecule into its desulfurized counterpart. The reaction would yield the desulfurized product as the primary target molecule.

Purification: Following the reaction, the crude product mixture requires purification to isolate the this compound from any remaining starting material, reagents, and potential byproducts.

A mass spectrum of a desulfurized product resulting from a related anti-hepatitis B virus dinucleoside phosphorothioate has been reported, confirming the successful removal of the sulfur atom in analogous systems. researchgate.net

Solid-Phase Synthesis Approaches for this compound and Related Analogs

Solid-phase synthesis offers a highly efficient and automatable method for producing oligonucleotides and their analogs. thaiscience.infonih.govpsu.edu This technique is the method of choice for peptide and nucleotide synthesis as it simplifies the purification process, requiring it only at the final step. thaiscience.info

For this compound, a solid-phase approach would involve assembling the dinucleotide on a solid support (resin). thaiscience.info A late-stage desulfurization strategy is particularly amenable to this method. nih.gov The synthesis would proceed by:

Attaching the first nucleoside to a suitable resin.

Sequentially coupling the second nucleoside using phosphoramidite (B1245037) chemistry, incorporating the phosphorothioate linkage.

Performing the desulfurization reaction on the resin-bound dinucleotide.

Cleaving the final desulfurized product from the solid support and completing final deprotection steps.

This methodology allows for the efficient synthesis of not only this compound but also a library of related analogs for structure-activity relationship (SAR) studies. nih.gov The use of different resins, such as Rink Amide resin, and coupling reagents like HBTU/HOBt are common in such syntheses. thaiscience.info

Advanced Spectroscopic and Chromatographic Characterization of this compound

Rigorous analytical characterization is essential to confirm the identity, purity, and structural integrity of the synthesized this compound.

Mass Spectrometry Analysis of Desulfurized Products

Mass spectrometry (MS) is a primary tool for the structural elucidation of synthetic products. For this compound, MS analysis confirms the successful removal of the sulfur atom by identifying the precise molecular weight of the final product. A reported mass spectrum of a desulfurized dinucleoside product showed a clear peak representing the molecular ion [M+H]⁺, providing direct evidence of the desulfurization. researchgate.net

Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and high-resolution mass spectrometry (HRMS) are employed to obtain accurate mass measurements. nih.govnih.govresearchgate.net Tandem MS (MS/MS) can further be used to fragment the molecule, providing detailed structural information and confirming the connectivity of the nucleosides through the newly formed phosphate linkage. nih.gov

| Analysis Technique | Information Obtained | Relevance to this compound |

|---|---|---|

| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurement of the molecular ion. | Confirms the elemental composition and successful replacement of sulfur with oxygen. researchgate.netnih.gov |

| Tandem Mass Spectrometry (MS/MS) | Generates fragmentation patterns of the parent molecule. | Elucidates the structure by confirming the sequence and linkage of the nucleoside units. nih.gov |

| MALDI-TOF MS | Suitable for analyzing complex biomolecules and mixtures. | Can be used for rapid screening and quality control of the synthetic product. nih.gov |

High-Performance Chromatographic Profiling for Purity and Identity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of synthesized pharmaceutical compounds. sepscience.commdpi.com For this compound, an ion-pair reversed-phase HPLC (IP-RPLC) method would typically be developed. nih.gov This technique is well-suited for separating oligonucleotides and their analogs.

The purity of the synthesized compound is determined using the HPLC chromatogram's peak area normalization method. mdpi.com A successful synthesis and purification process should result in a chromatogram showing a single major peak corresponding to the this compound product, with purity levels often exceeding 98%. mdpi.com

To ensure peak purity, a photodiode array (PDA) detector is commonly used. sepscience.com The PDA detector acquires UV-Vis spectra across the entire peak, and software algorithms compare these spectra to detect any underlying impurities that might co-elute. sepscience.comchromatographyonline.com For a more definitive assessment, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed, which can distinguish between co-eluting compounds based on their mass-to-charge ratio, providing an orthogonal method for purity confirmation. sepscience.comchromatographyonline.com

| Chromatographic Method | Detector | Purpose | Key Metrics |

|---|---|---|---|

| Ion-Pair Reversed-Phase HPLC (IP-RPLC) | UV/Photodiode Array (PDA) | To separate the product from impurities and quantify its purity. nih.gov | Peak Area (%), Purity Angle, Purity Threshold. sepscience.com |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Mass Spectrometer | To confirm the identity of the main peak and detect co-eluting impurities with different masses. chromatographyonline.com | Mass-to-Charge Ratio (m/z) of eluting peaks. |

Stereochemical Investigations in this compound Synthesis

The synthesis of "this compound," a synthetic oligonucleotide identified as adenosine, 2'-o-methyluridylyl-(3'->5')-2'-deoxy- ontosight.ai, presents significant stereochemical challenges. This compound is the desulfurized analog of inarigivir, a dinucleotide phosphorothioate ester prodrug nih.gov. The parent compound, inarigivir, possesses a phosphorothioate linkage, which introduces a chiral phosphorus center. Consequently, inarigivir exists as a mixture of two diastereomers, designated as Rp and Sp nih.gov. The desulfurization process, which would replace the sulfur atom with an oxygen to form a phosphodiester linkage, still maintains this phosphorus chirality. Therefore, controlling the stereochemistry at this P-chiral center is a critical aspect of the synthesis of "this compound" to obtain a single, well-defined stereoisomer.

Detailed research findings specifically on the stereochemical investigations during the synthesis of "this compound" are not extensively available in the public domain. However, insights can be drawn from studies on its parent compound, inarigivir, and the broader field of stereoselective synthesis of nucleotide analogs, often referred to as ProTides thieme-connect.de.

For inarigivir, it has been demonstrated that the individual stereoisomers can have different biological activities. Studies have shown that the Rp isomer of inarigivir is more effective in inducing an immune response in macrophages compared to the Sp isomer nih.gov. This highlights the profound impact of the phosphorus center's stereochemical configuration on the pharmacological properties of such molecules thieme-connect.de. The differential activity of stereoisomers is a common phenomenon for this class of compounds. For instance, the SP isomer of Sofosbuvir is significantly more potent than its RP counterpart thieme-connect.de.

Given the importance of stereochemistry for the biological activity of the parent compound, a key objective in the synthesis of "this compound" would be the development of stereoselective methods to produce the individual Rp and Sp isomers in high purity. This would allow for a thorough evaluation of their respective biological profiles.

The stereoselective synthesis of P-chiral nucleotide analogs is a recognized challenge in medicinal chemistry thieme-connect.de. Generally, synthetic strategies can be categorized into three main approaches:

Separation of Diastereomers: This involves the synthesis of the diastereomeric mixture followed by separation using techniques like chromatography. While feasible, it can be inefficient as one isomer may be undesired nih.gov.

Chiral Auxiliary-Based Synthesis: This approach utilizes a chiral auxiliary to direct the stereochemical outcome of the phosphorylation reaction. The auxiliary is later removed to yield the desired enantiomerically pure product.

Stereoselective Catalysis: This is a more modern and efficient approach that employs a chiral catalyst, such as a metal complex or an organocatalyst, to control the stereoselectivity of the P-O bond formation thieme-connect.de. Recent advancements have seen the use of copper-catalyzed methods for the highly stereoselective synthesis of ProTide derivatives thieme-connect.de.

These methodologies, while not explicitly documented for "this compound," represent the state-of-the-art in the stereocontrolled synthesis of related nucleotide therapeutics and would be directly applicable to the preparation of stereochemically pure "this compound."

Data Tables

Table 1: Stereoisomers of the Parent Compound, Inarigivir, and Their Activity

| Stereoisomer | Description | Reported Activity |

| Rp-inarigivir | One of the two diastereomers of the phosphorothioate dinucleotide. | More effective in inducing antigen presentation in macrophages compared to the Sp isomer nih.gov. |

| Sp-inarigivir | The other diastereomer of the phosphorothioate dinucleotide. | Less effective in inducing antigen presentation in macrophages compared to the Rp isomer nih.gov. |

| Inarigivir (mixture) | A mixture of the Rp and Sp isomers nih.gov. | Activates RIG-I and NOD2 to provide broad-spectrum antiviral activity nih.gov. |

Table 2: General Strategies for Stereoselective Synthesis of P-Chiral Nucleotides

| Synthetic Strategy | Description | Potential Applicability to this compound Synthesis |

| Diastereomer Separation | Chromatographic separation of the synthesized Rp and Sp isomers of this compound. | A straightforward but potentially low-yielding method for obtaining pure isomers. |

| Chiral Auxiliaries | Use of a chiral molecule to guide the formation of one stereoisomer over the other during the phosphorylation step. | Could provide good stereoselectivity but requires additional synthesis and removal steps for the auxiliary. |

| Catalyst-Controlled Synthesis | Employment of a chiral catalyst (e.g., copper complexes) to achieve high stereoselectivity in the P-O bond formation thieme-connect.de. | Represents a highly efficient and atom-economical approach to access specific stereoisomers of this compound thieme-connect.de. |

Molecular Mechanisms of Action and Biological Interactions for Desulfurized Inarigivir

Antiviral Mechanism of Action of Desulfurized Inarigivir (B1671813)

The antiviral activity of desulfurized inarigivir is multifaceted, primarily revolving around its ability to interfere with the viral life cycle at the level of its genetic material.

Research indicates that this compound functions by directly targeting viral RNA. ontosight.ai As a synthetic oligonucleotide, its structure allows for interaction with specific sequences within the viral RNA. ontosight.ai This binding is a key step in its mechanism, leading to the disruption of the RNA's function and, consequently, hindering the virus's ability to propagate. ontosight.ai

By interacting with viral RNA, this compound effectively inhibits viral replication pathways. ontosight.ai This interference prevents the viral RNA from being used as a template for the synthesis of new viral genomes and proteins, which are essential for creating new virus particles. ontosight.ai The outcome is a reduction in viral load within infected cells, which is a primary goal of antiviral therapy. ontosight.ai The parent compound, inarigivir, has demonstrated potent, dose-dependent reduction of viral DNA and RNA in clinical trials for Hepatitis B virus (HBV). lcywzlzz.com

Interaction with Host Cellular Components and Signaling Pathways

Beyond its direct antiviral effects, the broader family of compounds to which this compound belongs is known for its significant interactions with the host's own cellular machinery, particularly the innate immune system.

While specific binding targets for this compound are still under detailed investigation, the mechanisms of its parent compound, inarigivir (also known as SB 9200), provide critical insights. frontiersin.org Inarigivir is a dinucleotide that is recognized by specific host proteins. frontiersin.orgmedchemexpress.com Its active metabolite, SB 9000, has been shown to exhibit dose-dependent binding to human Retinoic acid-Inducible Gene I (RIG-I). frontiersin.org This interaction is central to its immunomodulatory effects.

Inarigivir is well-documented as an agonist of the innate immune receptors RIG-I and Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2). frontiersin.orgmedchemexpress.comselleckchem.com These proteins are intracellular pattern recognition receptors (PRRs) that act as sensors for viral and bacterial components. frontiersin.org RIG-I detects viral nucleic acids in the cytoplasm, while NOD2 recognizes bacterial peptidoglycans. frontiersin.org By activating both RIG-I and NOD2, inarigivir triggers a coordinated innate immune response. frontiersin.orgmedchemexpress.comnih.gov This dual activation has been shown to be effective against a broad spectrum of RNA viruses, including Hepatitis C virus (HCV), norovirus, and respiratory syncytial virus (RSV), as well as HBV. frontiersin.orgmedchemexpress.com

The efficacy of inarigivir's prodrug, inarigivir soproxil, has been quantified in cell culture systems, demonstrating its potent inhibitory effects on viral replication.

| Cell System | Virus Genotype | EC50 | EC90 |

| HCV Replicon | Genotype 1A | 2.2 µM | 8.0 µM |

| HCV Replicon | Genotype 1B | 1.0 µM | 6.0 µM |

| EC50: Half maximal effective concentration. EC90: 90% effective concentration. Data sourced from MedChemExpress and Selleck Chemicals. medchemexpress.comselleckchem.com |

The activation of RIG-I and NOD2 by inarigivir culminates in the induction of the interferon (IFN) signaling cascade, a cornerstone of antiviral defense. lcywzlzz.commedchemexpress.commedchemexpress.com Upon binding of inarigivir to RIG-I, a conformational change occurs, initiating a signaling pathway that leads to the production of type I and type III interferons (e.g., IFN-α, IFN-β). clinicalleader.comnih.govnih.gov These interferons are then secreted from the cell and bind to receptors on neighboring cells, inducing a widespread antiviral state by upregulating hundreds of interferon-stimulated genes (ISGs) that inhibit viral replication at various stages. nih.gov Studies have shown that inarigivir treatment leads to elevated levels of IFN-β, IL-12, and TNF-α in immune cells. frontiersin.orgnih.gov

Kinetic Studies of this compound's Biological Reactions Under Physiological Conditions

Investigations into the metabolic fate of inarigivir's parent compounds have revealed the formation of a desulfurized metabolite as a minor product under conditions simulating physiological environments. While comprehensive kinetic studies on the specific biological interactions of this compound are not extensively detailed in the available literature, its formation kinetics provide insight into the metabolic pathways of its precursor.

Research Findings

In vitro metabolic studies utilizing human liver microsomes and S9 fractions have been instrumental in characterizing the biotransformation of inarigivir prodrugs. One such study focused on the metabolism of an alkoxycarbonyloxy dinucleotide prodrug of inarigivir, referred to as R(p), S(p)-2. These experiments, conducted for up to 8 hours, demonstrated a primary, stereospecific conversion of the prodrug to its active dinucleotide form, R(p), S(p)-1. researchgate.net

Alongside this major metabolic pathway, the formation of a desulfurized product, identified as compound 10, was consistently observed. researchgate.net Mass spectrometry analysis confirmed the identity of this metabolite. researchgate.net However, this desulfurization reaction represents a minor metabolic route. Quantitative analysis from these in vitro studies indicated that the desulfurized product accounted for approximately 5% of the total metabolites formed from the parent prodrug. researchgate.net

The primary conversion of the prodrug to the active dinucleotide occurs without the involvement of cytochrome P450-mediated oxidation or conjugation. researchgate.net The specific enzymatic processes driving the desulfurization reaction are not fully elucidated in the referenced studies. The observation of desulfurization as a metabolic pathway, while uncommon, has been noted for other sulfur-containing compounds in drug metabolism research. nih.gov

The table below summarizes the relative proportions of the major metabolite and the desulfurized product as observed in the in vitro metabolism of the inarigivir prodrug.

Metabolic Fate of Inarigivir Prodrug (R(p), S(p)-2) in Human Liver Fractions

| Metabolite | Percentage of Total Metabolites Formed | Metabolic Pathway |

|---|---|---|

| Dinucleotide (R(p), S(p)-1) | ~95% | Major |

It is important to note that while the kinetics of formation for this compound have been quantified relative to the primary metabolite, detailed kinetic parameters (such as K_m and V_max) for its subsequent biological reactions or its potential interactions with biological targets are not available in the reviewed scientific literature. The focus of existing research has predominantly been on the parent compound, inarigivir, and its primary active metabolite, SB 9000. researchgate.netresearchgate.netresearchgate.net

Preclinical Biological Efficacy Studies of Desulfurized Inarigivir in Vitro

Evaluation of Antiviral Activity Against Hepatitis B Virus (HBV) in Cellular Models

No data is available for a compound named "desulfurized inarigivir (B1671813)." Research has been conducted on inarigivir, which has shown immunomodulatory and direct antiviral actions against the Hepatitis B virus (HBV). In clinical studies, treatment with inarigivir was associated with reductions in HBV DNA, HBV RNA, and viral antigen levels.

Broad-Spectrum Antiviral Activity Profiling

There is no information on the broad-spectrum antiviral activity of a compound specifically identified as "desulfurized inarigivir." The parent compound, inarigivir soproxil, has been reported to exhibit broad-spectrum antiviral activity against several RNA viruses, including Hepatitis C virus (HCV), norovirus, respiratory syncytial virus (RSV), and influenza.

Immunomodulatory Effects in Ex Vivo Systems

No ex vivo studies on the immunomodulatory effects of a compound named "this compound" have been found in the public domain. Inarigivir itself is known to be an agonist of the retinoic acid-inducible gene I (RIG-I), which leads to the activation of innate immunity. This mechanism involves triggering intracellular interferon signaling pathways.

Cellular Assays for Viral Inhibition and Host Cell Interactions

There are no published cellular assay results for a compound specifically named "this compound." For the parent compound, inarigivir soproxil, cellular assays have demonstrated its ability to inhibit HCV replication. It acts by attaching to cellular proteins, specifically RIG-I, to block viral replication.

Comparative Efficacy Assessment with Parent Compound Inarigivir and Established Antiviral Agents

A comparative efficacy assessment for "this compound" is not possible as no data exists for this compound.

In Vitro Metabolism and Biotransformation Pathways of Desulfurized Inarigivir

Identification and Characterization of In Vitro Metabolites of Desulfurized Inarigivir (B1671813)

The identification of metabolites is a crucial first step in understanding the biotransformation of a drug candidate. For phosphorothioate (B77711) oligonucleotides and their analogs, a key metabolic transformation can be the conversion of the phosphorothioate linkage to a phosphodiester linkage, resulting in a "desulfurized" metabolite.

In studies of a structural analog to inarigivir soproxil, incubation with liver microsomes and S9 fractions led to the identification of several metabolites. The primary metabolic event was the stereospecific conversion of the prodrug to its active dinucleotide form. Alongside this primary metabolite, a minor product was detected and identified as the desulfurized analog, where the sulfur atom in the phosphorothioate bond is replaced by an oxygen atom. This desulfurized product was found to constitute less than 5% of the total metabolites formed.

Table 1: In Vitro Metabolites of a Dinucleoside Phosphorothioate Prodrug Analog

| Parent Compound | In Vitro System | Major Metabolite | Minor Metabolites |

| Dinucleoside Phosphorothioate Prodrug | Liver Microsomes | Active Dinucleotide | Desulfurized Product (<5%), Other minor metabolites (<10%) |

| Dinucleoside Phosphorothioate Prodrug | S9 Fractions | Active Dinucleotide | Desulfurized Product (<5%), Other minor metabolites |

This interactive table summarizes the observed metabolites of a structural analog of inarigivir soproxil in in vitro systems.

Enzymatic Hydrolysis and Biotransformation Pathways (using S9 fractions and other microsomal systems)

The biotransformation of phosphorothioate compounds is often mediated by a variety of enzymes present in liver subcellular fractions. Liver S9 fractions, which contain both microsomal and cytosolic enzymes, provide a comprehensive in vitro model for studying both Phase I and Phase II metabolic reactions.

For the inarigivir analog, exposure to both liver microsomes and S9 fractions demonstrated enzymatic activity leading to its metabolism. The formation of the desulfurized product suggests the involvement of oxidative enzymes. The conversion of a phosphorothioate to a phosphodiester is an oxidative process, and cytochrome P450 (CYP) enzymes, abundant in liver microsomes, are known to catalyze such reactions for various xenobiotics. The NADPH-cytochrome P450 reductase system is a key player in these oxidative metabolic pathways.

The biotransformation pathways for the analog in these systems can be summarized as:

Prodrug Activation: The initial and primary metabolic step is the conversion of the prodrug to its active dinucleotide form.

Desulfurization: A minor pathway involves the oxidative desulfurization of the phosphorothioate linkage to a phosphodiester bond, yielding the desulfurized metabolite.

Notably, in the study of the analog, there was no significant evidence of Phase II conjugative reactions with either the parent compound or its primary active metabolite in S9 fractions.

Assessment of Metabolic Stability in Simulated Biological Fluids

For the dinucleoside phosphorothioate prodrug analog of inarigivir, stability studies in simulated biological fluids revealed differential stability between the prodrug and its active form. The prodrug was found to be relatively stable in SGF. In contrast, in SIF, the prodrug was fully converted to its active dinucleotide form within approximately three hours, while the active form itself remained stable.

While specific data for "desulfurized inarigivir" is not available, the stability of the phosphorothioate linkage in the parent compound and its analogs is a key factor. The conversion to a phosphodiester bond, as seen in the desulfurized metabolite, can alter the molecule's susceptibility to enzymatic degradation by nucleases, which are prevalent in biological systems. Generally, phosphodiester bonds are more susceptible to nuclease-mediated cleavage than phosphorothioate bonds.

Table 2: Stability of a Dinucleoside Phosphorothioate Prodrug Analog in Simulated Biological Fluids

| Compound | Simulated Gastric Fluid (SGF) | Simulated Intestinal Fluid (SIF) |

| Prodrug Analog | Stable | Converted to active dinucleotide (~3 hours) |

| Active Dinucleotide | Half-life <15 minutes | Stable |

This interactive table illustrates the stability profile of an inarigivir analog in simulated gastrointestinal conditions.

Predictive Models for In Vitro to In Vivo Metabolism Correlation

Establishing a robust in vitro to in vivo correlation (IVIVC) is a primary goal of preclinical metabolism studies, as it allows for the prediction of a drug's pharmacokinetic behavior in humans based on in vitro data. For oligonucleotide-based therapeutics and their analogs, such as inarigivir, developing a direct IVIVC can be challenging compared to traditional small-molecule drugs.

The metabolism of phosphorothioate oligonucleotides is primarily driven by nuclease activity, leading to chain-shortening, rather than the CYP-mediated metabolism that is common for many small molecules. However, in vitro systems remain invaluable for understanding the metabolic pathways and identifying the key metabolites.

Role of In Vitro Models: In vitro models such as liver S9 fractions and tissue homogenates are utilized to identify metabolic pathways and potential species differences in metabolism. wuxiapptec.com This information is crucial for selecting appropriate animal models for preclinical in vivo studies that are most representative of human metabolism. wuxiapptec.com

Challenges in Direct Correlation: A direct mathematical correlation between in vitro metabolic rates and in vivo clearance is not always straightforward for this class of compounds due to the complex interplay of tissue distribution, cellular uptake, and nuclease activity in vivo.

Utility of In Vitro Data: Despite these challenges, in vitro metabolic data, including the identification of metabolites like this compound, are critical for developing bioanalytical methods to quantify the parent drug and its metabolites in vivo. Understanding the metabolic profile from in vitro studies helps in interpreting in vivo pharmacokinetic data and building more sophisticated pharmacokinetic/pharmacodynamic (PK/PD) models. These models can then be used to predict the exposure-response relationship and inform dose selection for clinical trials.

Structure Activity Relationship Sar Studies and Analogue Design for Desulfurized Inarigivir

Design and Synthesis of Novel Desulfurized Inarigivir (B1671813) Analogues

The journey to understanding a new chemical entity like desulfurized inarigivir would commence with its conceptual design and subsequent chemical synthesis. The design phase would be heavily influenced by the known structure of the parent compound, inarigivir. The term "desulfurized" implies the removal or replacement of a sulfur atom from the inarigivir molecule. The primary rationale for such a modification would be to investigate the role of the sulfur-containing moiety in the parent drug's biological activity and to potentially improve its pharmacological properties.

Synthetic chemistry provides the tools to build these novel analogues. A typical synthetic route might involve a multi-step process, starting from commercially available precursors. For instance, the synthesis could be approached through a convergent strategy, where different fragments of the target molecule are prepared separately before being joined together in the final steps. The successful synthesis of this compound and its analogues would be confirmed through various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC), to ensure the purity and verify the structure of the final compounds.

Correlating Structural Modifications with Antiviral Potency and Selectivity

Once a library of this compound analogues is synthesized, the next critical step is to evaluate their biological activity. This involves determining their antiviral potency and selectivity. Antiviral potency is typically quantified by the half-maximal effective concentration (EC₅₀), which is the concentration of the compound that inhibits 50% of viral replication in cell-based assays. mdpi.com A lower EC₅₀ value indicates a more potent compound.

Selectivity, a crucial parameter for any potential drug, refers to the compound's ability to inhibit the virus without causing harm to the host cells. This is often expressed as the selectivity index (SI), calculated as the ratio of the 50% cytotoxic concentration (CC₅₀) to the EC₅₀ (SI = CC₅₀/EC₅₀). nih.gov A higher SI value is desirable, as it indicates a wider therapeutic window.

The core of structure-activity relationship (SAR) studies lies in correlating the specific structural changes made to the this compound scaffold with the observed changes in EC₅₀ and SI values. For example, researchers might systematically alter different parts of the molecule, such as peripheral functional groups or the core ring structure, and then assess the impact of these modifications on antiviral activity.

Hypothetical Antiviral Activity of this compound Analogues

| Compound ID | Modification from this compound | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |

|---|---|---|---|---|

| DI-01 | Parent Desulfurized Structure | 1.5 | >100 | >66.7 |

| DI-02 | Addition of a methyl group at R1 | 0.8 | >100 | >125 |

| DI-03 | Replacement of R2 with a hydroxyl group | 5.2 | >100 | >19.2 |

| DI-04 | Introduction of a fluorine atom at R3 | 0.5 | 80 | 160 |

Identification of Key Pharmacophores and Structural Motifs for this compound Activity

Through the systematic analysis of SAR data, researchers can begin to identify the key pharmacophores and structural motifs that are essential for the antiviral activity of this compound. A pharmacophore is the three-dimensional arrangement of essential features that enable a molecule to interact with a specific biological target. nih.govnih.gov

For instance, the data might reveal that a specific hydrogen bond donor at one position and a hydrophobic group at another are critical for high potency. Computational modeling techniques, such as quantitative structure-activity relationship (QSAR) studies, can be employed to build predictive models that link the chemical structures of the analogues with their biological activities. nih.govresearchgate.net These models can help to visualize the key pharmacophoric features and guide the design of even more potent and selective compounds.

Key structural motifs—recurring fragments within the molecular architecture—that consistently lead to improved activity would also be identified. For example, a particular aromatic ring system or a specific side chain configuration might be found to be consistently present in the most active analogues.

Rational Drug Design Strategies Based on SAR Data

The culmination of SAR studies is the application of the acquired knowledge to the rational design of new and improved drug candidates. stonybrookmedicine.edunih.govdoherty.edu.aueurekaselect.com Armed with an understanding of the key pharmacophores and beneficial structural motifs, medicinal chemists can move beyond random screening and adopt a more targeted approach.

Rational drug design strategies based on the SAR data for this compound would involve several approaches:

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic properties.

Structure-Based Design: If the biological target of this compound is known and its three-dimensional structure has been determined (e.g., through X-ray crystallography), this information can be used to design molecules that fit perfectly into the target's binding site.

Fragment-Based Drug Discovery: Small molecular fragments that bind to the target can be identified and then grown or linked together to create more potent lead compounds.

By iteratively applying these design strategies, synthesizing the new compounds, and evaluating their biological activity, the drug discovery process can be significantly accelerated, leading to the identification of optimized candidates with superior antiviral profiles.

Technological Applications and Future Research Trajectories for Desulfurized Inarigivir

Integration of Desulfurized Inarigivir (B1671813) into Advanced Drug Delivery Systems (e.g., Nano Drug Delivery)

The therapeutic efficacy of antiviral agents like Desulfurized inarigivir can be significantly enhanced through the use of advanced drug delivery systems. These systems aim to improve the pharmacokinetic profile, target specificity, and bioavailability of the drug. Nanotechnology, in particular, offers a versatile platform for the targeted delivery of antiviral compounds. needhamgastro.com

For this compound, nano-drug delivery systems could be engineered to specifically target infected cells, thereby increasing the local concentration of the drug at the site of viral replication and reducing systemic exposure. needhamgastro.com This can be achieved by functionalizing nanoparticles with ligands that bind to receptors overexpressed on the surface of infected cells. Various types of nanoparticles, such as liposomes, polymeric nanoparticles, and solid lipid nanoparticles, could be explored for the encapsulation of this compound. nih.gov

The development of such targeted delivery systems for this compound would be a critical step in optimizing its therapeutic index. Research in this area would involve the formulation of this compound-loaded nanoparticles, their physicochemical characterization, and in vitro and in vivo evaluation of their drug release kinetics and targeting efficiency.

Table 1: Potential Nano Drug Delivery Systems for this compound

| Delivery System | Potential Advantages | Key Research Focus |

| Liposomes | Biocompatible, can encapsulate both hydrophilic and lipophilic drugs. | Formulation stability, controlled release, and surface modification for targeting. |

| Polymeric Nanoparticles | High stability, controlled release, and tunable properties. | Polymer selection, particle size optimization, and surface functionalization. |

| Solid Lipid Nanoparticles | Biocompatible, high drug loading, and controlled release. nih.gov | Lipid matrix selection, stability during storage, and in vivo performance. |

Potential for Combination Therapies in Preclinical Disease Models

The complexity of viral infections often necessitates the use of combination therapies to achieve a durable response and prevent the emergence of drug-resistant strains. mdpi.com this compound, with its presumed immunomodulatory activity as a RIG-I agonist, is a prime candidate for inclusion in combination therapy regimens. medchemexpress.commedchemexpress.com

Preclinical studies involving the parent compound, inarigivir, have shown the potential benefits of combining it with other antiviral agents. For instance, in models of chronic hepatitis B virus (HBV) infection, the sequential treatment of inarigivir with Entecavir, a nucleoside analog, resulted in a more pronounced suppression of viral replication compared to monotherapy. medchemexpress.com This suggests that a combination approach targeting both the virus and the host immune system can have synergistic effects. mdpi.com

Future preclinical studies on this compound should explore its efficacy in combination with a range of other antiviral drugs, including direct-acting antivirals and other immunomodulators. frontiersin.org Such studies would be crucial in identifying the most effective combination strategies for specific viral diseases and would provide the rationale for subsequent clinical development.

Table 2: Preclinical Combination Therapy Studies with Inarigivir

| Combination Agent | Disease Model | Key Findings |

| Entecavir | Woodchuck model of chronic HBV | Marked suppression of serum viremia and antigenemia. medchemexpress.com |

| Tenofovir | Treatment-naïve patients with chronic HBV | Reduction of HBV DNA, HBV RNA, and antigen levels. nih.gov |

Advancements in High-Throughput Screening Methodologies for this compound Analogs

The discovery of novel antiviral agents can be accelerated through the use of high-throughput screening (HTS) methodologies. For this compound, HTS can be employed to screen large libraries of chemical compounds to identify analogs with improved potency, selectivity, or pharmacokinetic properties.

Cell-based assays are particularly useful for screening compounds that modulate the innate immune response, such as RIG-I agonists. These assays can be designed to measure the activation of downstream signaling pathways or the inhibition of viral replication in a high-throughput format. For example, a reporter gene assay could be used to quantify the induction of type I interferons in response to treatment with this compound analogs.

Furthermore, advancements in technologies such as microfluidics and automated microscopy can enable the screening of compounds in more complex and physiologically relevant model systems, such as organ-on-a-chip platforms. These advanced screening methods can provide more predictive data on the efficacy and potential toxicity of this compound analogs, thereby streamlining the drug discovery process.

Strategic Directions for Future Preclinical Research and Development Efforts

The future preclinical development of this compound will require a multi-pronged approach. A critical area of focus will be the comprehensive characterization of its mechanism of action, including its binding affinity for RIG-I and its downstream signaling effects. A thorough understanding of its immunomodulatory properties will be essential for its rational application in various disease contexts.

Further preclinical studies in relevant animal models will be necessary to evaluate the efficacy of this compound, both as a monotherapy and in combination with other agents. These studies should also include a detailed assessment of its pharmacokinetic and pharmacodynamic properties to inform dose selection for future clinical trials.

It is important to note that the development of the parent compound, inarigivir soproxil, for hepatitis B was halted due to serious adverse events in a clinical trial. clinicaltrialsarena.comamericanpharmaceuticalreview.com Therefore, a key strategic direction for the preclinical development of this compound must be a rigorous evaluation of its safety profile. This should include comprehensive toxicology studies to identify any potential liabilities and to ensure that it has a favorable therapeutic window.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.